3-(1H-Indol-3-yl)-4-phenylamino-pyrrole-2,5-dione
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Overview
Description
The compound 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE (8K4J4SAQ0B) is a chemical substance with the molecular formula C18H13N3O2 and a molecular weight of 303.3147 . It is characterized by its achiral nature and lack of optical activity . The structure includes an indole moiety, a phenyl group, and a pyrrole-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE typically involves the reaction of indole derivatives with phenylhydrazine and maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction carried out in large reactors. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or phenyl derivatives.
Scientific Research Applications
3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE: shares structural similarities with other indole and pyrrole derivatives.
Similar Compounds: Indole-3-acetic acid, 3-phenylindole, and pyrrole-2,5-dione derivatives .
Uniqueness
Unique Features: The combination of indole, phenyl, and pyrrole-2,5-dione moieties in a single molecule provides unique chemical and biological properties.
Distinct Properties: Enhanced stability, specific binding affinity to molecular targets, and potential for diverse chemical modifications .
This detailed article provides a comprehensive overview of 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-anilino-4-(1H-indol-3-yl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-17-15(13-10-19-14-9-5-4-8-12(13)14)16(18(23)21-17)20-11-6-2-1-3-7-11/h1-10,19H,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKZVKNLORTLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257878-66-3 |
Source
|
Record name | 3-(1H-Indol-3-yl)-4-phenylazanyl-pyrrole-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257878663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1H-INDOL-3-YL)-4-PHENYLAZANYL-PYRROLE-2,5-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K4J4SAQ0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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